1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a piperazine ring and a chloroethanone moiety. Its molecular formula is C₁₃H₁₇ClN₂O, and it has a molecular weight of 252.74 g/mol . The compound is primarily utilized in research settings and is not intended for diagnostic or therapeutic use.
While specific research on 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride is scarce, its structural similarity to other known bioactive molecules suggests potential applications in various areas of scientific research.
Research indicates that 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride exhibits notable biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The compound may also possess anxiolytic and antidepressant properties, although more extensive studies are required to confirm these effects.
Several synthesis methods have been reported for 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride:
Interaction studies involving 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride have focused on its binding affinity to various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). Preliminary findings suggest that this compound may modulate receptor activity, influencing behavioral outcomes in animal models .
Several compounds share structural similarities with 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Benzylpiperazin-1-yl)butyric acid | Piperazine ring with butyric acid | Potential anti-inflammatory properties |
| 1-(4-Methylpiperazin-1-yl)-2-chloroethanone | Methyl substitution on piperazine | Increased lipophilicity may affect bioavailability |
| 4-(Benzylpiperazin-1-yl)propanamide | Piperazine ring with propanamide | Investigated for analgesic properties |
| 1-(4-Bromobenzyl)piperazine | Bromine substitution on benzene | Enhanced potency in certain receptor interactions |
The uniqueness of 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride lies in its specific combination of pharmacophoric features that may confer distinct biological activities compared to its analogs.
The compound’s structure consists of a six-membered piperazine ring with a benzyl group attached to the nitrogen at position 4 and a chloroacetyl group (CH₂COCl) at position 1. The hydrochloride salt form enhances solubility and stability, making it suitable for further chemical modifications.
The compound is also referred to as:
Piperazine derivatives emerged as pharmacologically relevant scaffolds in the mid-20th century. Early syntheses focused on alkylation and acylation reactions to modify the piperazine ring, driven by the need for antiparasitic and antipsychotic agents. The introduction of benzyl and chloroacetyl groups marked a shift toward intermediates with enhanced reactivity for subsequent functionalization.
The synthesis of 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride involves:
Piperazine → Benzylpiperazine → Chloroacetylbenzylpiperazine → Hydrochloride Salt
The chloroacetyl group in this compound serves as a reactive site for nucleophilic substitution, enabling the synthesis of:
Studies on related compounds reveal:
| Derivative Type | Target Pathway | Biological Activity | Source |
|---|---|---|---|
| Quinazolinone-acetamides | CDK4/6 Kinases | Anticancer (IC₅₀: 1–5 μM) | |
| Urea-based Inhibitors | Soluble Epoxide Hydrolase | Anti-inflammatory (IC₅₀: 1.37 μM) |
Spectroscopic techniques constitute the fundamental approach for structural elucidation of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride. These methods provide detailed information about molecular connectivity, functional group identification, and stereochemical arrangements through analysis of electromagnetic radiation interactions with the compound.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and purity assessment of this benzylpiperazine derivative. The ¹H NMR spectrum exhibits characteristic resonance patterns that definitively identify each structural component [1] [2] [3].
The aromatic protons of the benzyl substituent appear as a multiplet in the range of 7.2-7.4 ppm, displaying typical coupling patterns consistent with monosubstituted benzene rings [1]. The benzyl methylene bridge (N-CH₂-Ph) resonates as a sharp singlet at approximately 3.5-3.6 ppm, with an integration ratio corresponding to two protons [2]. This chemical shift reflects the deshielding effect of both the aromatic ring and the nitrogen atom.
The piperazine ring protons present a more complex pattern due to conformational dynamics and the presence of the hydrochloride salt. In the free base form, these protons typically appear as broad signals between 2.4-2.8 ppm [1] [4]. However, in the hydrochloride salt, additional complexity arises from restricted rotation around the N-C bonds and potential hydrogen bonding interactions with the chloride anion [4]. The four methylene groups of the piperazine ring may exhibit separate resonances depending on their chemical environment, with protons adjacent to the acylated nitrogen appearing more downfield than those near the benzylated nitrogen [1].
The chloroacetyl methylene protons (CO-CH₂-Cl) represent the most deshielded aliphatic protons in the spectrum, appearing as a singlet at 4.1-4.3 ppm [5]. This significant downfield shift results from the combined electron-withdrawing effects of both the carbonyl and chlorine substituents [6] [7].
¹³C NMR spectroscopy provides complementary structural information with enhanced resolution of individual carbon environments [8]. The carbonyl carbon appears as the most deshielded signal at 165-170 ppm, characteristic of amide carbonyls [4]. The aromatic carbons of the benzyl group span the range of 126-138 ppm, with the ipso carbon typically appearing around 138 ppm due to nitrogen substitution effects [1].
The piperazine ring carbons exhibit distinct chemical shifts depending on their substitution pattern. Carbons adjacent to the acylated nitrogen resonate at approximately 45-50 ppm, while those adjacent to the benzylated nitrogen appear at 52-55 ppm [1]. The chloroacetyl methylene carbon appears at 41-43 ppm, reflecting the electronegative influence of the chlorine substituent [9].
The presence of the hydrochloride salt introduces additional considerations in NMR interpretation. Protonation of the unsubstituted nitrogen results in significant changes to chemical shifts of adjacent carbons and protons [11]. These shifts provide valuable information about the site of protonation and the resulting conformational preferences.
Infrared spectroscopy provides detailed information about the vibrational modes of functional groups within 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride. The infrared spectrum exhibits several characteristic absorption bands that serve as definitive structural markers [12] [13] [14].
The most prominent feature in the spectrum is the carbonyl stretching vibration, which appears as an intense band at 1650-1680 cm⁻¹ [12] [15]. This frequency range is typical for tertiary amide carbonyls, where the electron-donating effect of the nitrogen atom reduces the carbonyl bond order compared to ketones or aldehydes [12]. The exact position within this range depends on conformational factors and intermolecular interactions in the solid state.
The presence of the hydrochloride salt generates characteristic NH₂⁺ stretching vibrations in the region 2400-2800 cm⁻¹ [16] [14]. These bands appear as a broad, intense envelope that often obscures other stretching vibrations in this region [14]. The breadth of this absorption results from extensive hydrogen bonding between the protonated nitrogen and the chloride anion [16]. Secondary amine salts typically exhibit this characteristic envelope, distinguishing them from primary or tertiary amine salts [14].
NH₂⁺ deformation vibrations appear in the region 1580-1620 cm⁻¹, providing additional confirmation of the salt formation [16] [14] [17]. These bands are typically of medium intensity and may overlap with aromatic C=C stretching vibrations from the benzyl group [18].
Aromatic C-H stretching vibrations appear as medium-intensity bands in the region 3030-3100 cm⁻¹ [12] [18]. These vibrations are characteristic of the benzyl substituent and provide confirmation of the aromatic component. The C-H bending vibrations of the aromatic ring appear in the fingerprint region around 1500 and 1450 cm⁻¹ [18].
The C-Cl stretching vibration appears as a medium-intensity band at 700-800 cm⁻¹ [19] [12]. This assignment is characteristic of primary alkyl chlorides and confirms the presence of the chloroacetyl functionality. The exact frequency depends on the conformational preferences around the C-Cl bond and potential intermolecular interactions.
Aliphatic C-H stretching vibrations from the piperazine ring and methylene groups appear in the region 2800-3000 cm⁻¹ [20] [13]. These bands may be partially obscured by the broad NH₂⁺ stretching envelope but can often be resolved through careful spectral analysis or measurement in different phases [20].
The piperazine ring itself contributes several characteristic vibrational modes. Ring breathing vibrations appear around 800-850 cm⁻¹, while ring deformation modes appear in the 400-600 cm⁻¹ region [20] [21]. These vibrations provide confirmation of the six-membered heterocyclic ring structure.
Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation patterns of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride. The fragmentation behavior follows predictable pathways based on the structural features and bond strengths within the molecule [22] [23].
The molecular ion peak for the hydrochloride salt appears at m/z 289 [24] [25], although this peak is typically weak due to the facile loss of the chloride anion and subsequent fragmentation [22]. The free base molecular ion would appear at m/z 252, but this is rarely observed due to rapid fragmentation processes.
The base peak in the mass spectrum typically appears at m/z 198, corresponding to the loss of the benzyl group (M-91)⁺ [22] [23]. This fragmentation involves α-cleavage adjacent to the nitrogen atom, a characteristic pattern for benzylpiperazine derivatives [22]. The resulting fragment retains the piperazine ring with the chloroacetyl substituent and represents the most stable ionic species under electron impact conditions.
The benzyl cation appears as a significant peak at m/z 91 [22] [23]. This tropylium ion is a particularly stable aromatic cation that forms readily from benzyl-containing compounds. The intensity of this peak serves as a diagnostic marker for the presence of a benzyl substituent.
The piperazine fragment appears at m/z 86 [22] [23]. This fragment results from cleavage of both the benzyl and chloroacetyl substituents, leaving the intact six-membered diaza ring. This fragmentation pattern is characteristic of piperazine derivatives and provides confirmation of the heterocyclic core structure [22].
Additional fragments provide information about the chloroacetyl functionality. Loss of the chloroacetyl group (M-77) generates a fragment at m/z 175 (for the free base), while loss of chlorine alone produces fragments showing the characteristic chlorine isotope pattern [19]. The presence of chlorine in the molecule is confirmed by the appearance of M+2 peaks with approximately one-third the intensity of the molecular ion peaks [19].
Lower mass fragments include m/z 70 (piperazine ring opening), m/z 56 (further ring fragmentation), and various alkyl chain fragments [22] [23]. The fragmentation pattern as a whole provides a fingerprint that unambiguously identifies the compound and distinguishes it from related structural isomers.
Collision-induced dissociation (CID) experiments provide additional structural information by examining the fragmentation patterns of selected precursor ions [26]. These experiments can reveal the connectivity between different structural units and provide insights into the relative stability of various bonds within the molecule.
Single crystal X-ray diffraction provides the most definitive structural characterization of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride in the solid state. Crystallographic analysis reveals precise atomic positions, bond lengths, bond angles, and intermolecular interactions that govern the three-dimensional structure [5] [27].
Piperazine derivatives commonly crystallize in monoclinic crystal systems, with P2₁/c being the most frequently observed space group [27]. Unit cell parameters typically fall within the ranges of a = 9.4-10.5 Å, b = 8.5-9.5 Å, c = 14.0-15.5 Å, with β angles of 101-103° [27]. The calculated density ranges from 1.35-1.45 g/cm³, consistent with organic hydrochloride salts.
The piperazine ring adopts a chair conformation in the solid state, similar to cyclohexane [5] [27]. This conformation minimizes steric interactions and allows for optimal hydrogen bonding with the chloride anion. The nitrogen atoms occupy axial positions relative to the ring, with substituents preferentially adopting equatorial orientations to minimize 1,3-diaxial interactions.
Intermolecular hydrogen bonding plays a crucial role in crystal packing stability. The protonated nitrogen forms strong N-H···Cl⁻ hydrogen bonds with chloride anions [27]. These interactions typically exhibit N···Cl distances of 3.0-3.2 Å and N-H···Cl angles approaching linearity. Additional C-H···O hydrogen bonds may form between the chloroacetyl oxygen and aromatic or aliphatic C-H groups [5].
The benzyl group orientation is influenced by both intramolecular conformational preferences and intermolecular packing interactions. π-π stacking interactions between aromatic rings of adjacent molecules commonly occur with centroid-centroid distances of 4.7-4.9 Å [5] [27]. These interactions contribute significantly to crystal packing stability and influence the overall molecular arrangement.
The chloroacetyl group adopts conformations that optimize both intramolecular orbital overlap and intermolecular interactions. The carbonyl group is typically coplanar with the piperazine ring to maximize n→π* orbital overlap between the nitrogen lone pair and the carbonyl π* orbital [27].
Computational chemistry methods provide theoretical validation of experimental structural data and insights into electronic properties, conformational preferences, and reaction mechanisms. Density functional theory calculations serve as the primary computational approach for studying this compound [28] [29] [30].
DFT calculations using the B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets provide accurate geometric parameters and electronic properties for 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride [29] [30] [31]. Geometry optimization yields equilibrium bond lengths, bond angles, and dihedral angles that can be compared directly with experimental X-ray crystallographic data.
The calculated C=O bond length typically ranges from 1.22-1.24 Å, consistent with partial double bond character due to resonance delocalization from the nitrogen lone pair [29]. The C-Cl bond length falls within the range 1.78-1.82 Å, typical for primary alkyl chlorides [32]. N-C bond lengths in the piperazine ring range from 1.45-1.47 Å, reflecting the sp³ hybridization of the nitrogen atoms.
Frontier molecular orbital analysis provides insights into electronic properties and chemical reactivity [29] [30]. The highest occupied molecular orbital (HOMO) energy typically ranges from -5.8 to -6.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy ranges from -1.2 to -1.8 eV [30]. The HOMO-LUMO energy gap of 4.0-5.0 eV indicates moderate chemical stability and suggests the compound is neither highly reactive nor completely inert.
The molecular electrostatic potential (MEP) surface reveals regions of electron density concentration and depletion [29] [33]. Areas of high electron density (negative potential) typically surround the nitrogen and oxygen atoms, while regions of low electron density (positive potential) are associated with hydrogen atoms and the carbon adjacent to chlorine. This analysis provides insights into potential sites for intermolecular interactions and chemical reactivity.
Vibrational frequency calculations validate the optimized geometry and provide theoretical infrared and Raman spectra for comparison with experimental data [29] [13]. All real frequencies confirm that the optimized structure represents a true energy minimum on the potential energy surface. Calculated frequencies typically require scaling factors (0.96-0.98) to account for anharmonicity and basis set limitations [13].
Natural bond orbital (NBO) analysis reveals the electronic structure in terms of localized bonds and lone pairs [29]. This analysis quantifies charge transfer between different parts of the molecule and identifies stabilizing hyperconjugative interactions. The analysis typically shows significant charge transfer from nitrogen lone pairs to the carbonyl π* orbital, confirming the resonance stabilization of the amide functionality.
Conformational analysis through computational methods reveals the energy landscape and preferred molecular geometries of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride [34] [30] [35]. The molecule exhibits conformational flexibility around several rotatable bonds, particularly the N-CH₂-Ph linkage and the piperazine ring pucker.
Potential energy surface scans around key dihedral angles identify conformational minima and energy barriers for rotation [30]. The benzyl group orientation is governed by a balance between steric interactions and electronic effects. Typical energy barriers for rotation around the N-CH₂ bond range from 2-5 kcal/mol, indicating relatively free rotation at room temperature [35].
The piperazine ring conformation is strongly influenced by the substitution pattern [4] [35]. While the chair conformation represents the global minimum, boat and twist-boat conformations may be accessible under certain conditions. The energy difference between chair and boat conformations typically ranges from 5-8 kcal/mol, making the boat conformation thermally accessible at elevated temperatures [34].
Solvent effects significantly influence conformational preferences [36]. Implicit solvation models (PCM, COSMO) reveal how polar solvents stabilize charged or dipolar conformations relative to nonpolar alternatives [29]. The hydrochloride salt exhibits enhanced solvation in polar media due to ion-dipole interactions with the solvent.
Temperature-dependent conformational analysis explains the dynamic behavior observed in NMR spectroscopy [4]. Variable temperature calculations predict coalescence temperatures for conformational exchange processes, providing direct comparison with experimental variable temperature NMR data [4].
The conformational analysis also reveals the influence of crystal packing on molecular geometry. Comparison of gas-phase optimized structures with solid-state X-ray geometries identifies conformational changes induced by intermolecular interactions in the crystal lattice [27]. These differences provide insights into the relative importance of intramolecular versus intermolecular forces in determining molecular structure.
Transition state calculations for conformational interconversion reveal the mechanisms and energy barriers for these processes [37]. These calculations identify the geometric features of the transition states and predict whether conformational changes occur through concerted or stepwise mechanisms [38].